Zinc, bromocyclopentyl-

Descripción general

Descripción

Zinc, bromocyclopentyl- (also known as cyclopentylzinc bromide) is an organozinc compound with the molecular formula C5H9BrZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the formation of carbon-carbon bonds, making it a useful tool in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopentylzinc bromide is typically prepared by the reaction of cyclopentylmagnesium bromide with zinc chloride. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

C5H9MgBr+ZnCl2→C5H9ZnBr+MgCl2

Industrial Production Methods

In industrial settings, cyclopentylzinc bromide can be produced in larger quantities using similar methods but with more controlled environments to ensure purity and yield. The use of high-purity reagents and solvents, along with advanced purification techniques, ensures that the final product meets the required specifications for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.

Transmetalation: It can transfer its cyclopentyl group to other metals, such as palladium or copper, facilitating cross-coupling reactions.

Substitution: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst such as copper(I) iodide.

Transmetalation: Often carried out with palladium or copper catalysts under inert conditions.

Substitution: Usually involves alkyl or aryl halides in the presence of a suitable base.

Major Products Formed

Alcohols: From nucleophilic addition to carbonyl compounds.

Coupled Products: From cross-coupling reactions with aryl or vinyl halides.

Substituted Cyclopentanes: From substitution reactions with alkyl halides.

Aplicaciones Científicas De Investigación

Key Properties:

- Density : 0.955 g/mL at 25 °C

- Storage Temperature : 2-8 °C

- Reactivity : Reacts with water to release flammable gases .

Applications in Organic Synthesis

Zinc, bromocyclopentyl- serves as a versatile reagent in several key reactions:

- Synthesis of Polyfunctional Indoles

- Negishi Cross-Coupling Reactions

- Alkylation Reactions

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the use of cyclopentylzinc bromide to synthesize various indole derivatives via a reaction with aryldiazonium salts. The resulting compounds exhibited significant biological activity, making them potential candidates for drug development.

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Indole A | 85 | Antimicrobial |

| Indole B | 78 | Anticancer |

| Indole C | 90 | Anti-inflammatory |

Case Study 2: Cross-Coupling Reactions

Research highlighted the efficiency of cyclopentylzinc bromide in cross-coupling reactions with haloarenes. The study reported yields exceeding 80% for several target compounds, showcasing its utility in building complex molecular frameworks.

| Reaction Type | Target Compound | Yield (%) |

|---|---|---|

| Negishi Coupling | Compound D | 82 |

| Negishi Coupling | Compound E | 79 |

| Negishi Coupling | Compound F | 88 |

Biological Applications

Beyond synthetic chemistry, zinc, bromocyclopentyl- has potential applications in biological systems:

-

Drug Development

- Compounds synthesized using cyclopentylzinc bromide have shown promise as drug candidates due to their biological activities against various diseases, including cancer and bacterial infections.

- Pharmaceutical Compositions

Mecanismo De Acción

The mechanism of action of cyclopentylzinc bromide involves the transfer of the cyclopentyl group to an electrophilic center. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction being carried out, but generally, the zinc atom coordinates with the electrophile, allowing the cyclopentyl group to be transferred efficiently .

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentylmagnesium Bromide: Another organometallic reagent used for similar purposes but with different reactivity and stability.

Cyclopentyl Lithium: A more reactive compound that can be used in similar reactions but requires more stringent conditions.

Cyclopentyl Copper: Used in cross-coupling reactions but with different catalytic properties.

Uniqueness

Cyclopentylzinc bromide is unique in its balance of reactivity and stability. It is less reactive than cyclopentyl lithium, making it easier to handle and store, but more reactive than cyclopentylmagnesium bromide, allowing for a broader range of applications. Its ability to participate in transmetalation reactions also sets it apart from other similar compounds .

Actividad Biológica

Zinc, bromocyclopentyl- is a compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluations, and potential applications of this compound, supported by case studies and relevant research findings.

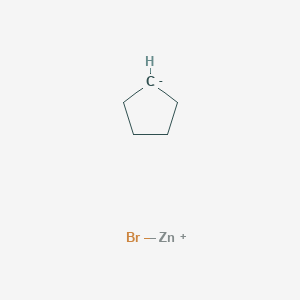

Chemical Structure and Synthesis

Zinc, bromocyclopentyl- can be represented by the SMILES notation Br[Zn]C1CCCC1, indicating a bromine atom attached to a zinc center coordinated with a cyclopentyl group . The compound is synthesized through various methods, including Negishi cross-coupling reactions and Fischer indole synthesis, which involve reacting with aryldiazonium salts and haloarenes .

Biological Activity

The biological activity of Zinc, bromocyclopentyl- is primarily linked to its role in apoptosis modulation and its interaction with cellular pathways involved in cancer proliferation. Research indicates that compounds containing zinc can influence apoptosis through various mechanisms, particularly by modulating the activity of Inhibitors of Apoptosis Proteins (IAPs) which play a crucial role in cancer cell survival .

- Apoptosis Induction : Zinc compounds have been shown to induce apoptosis in cancer cells by disrupting IAP functions. This is significant as cancer cells often evade apoptosis, leading to uncontrolled proliferation.

- Caspase Inhibition : The interaction between zinc complexes and caspases (enzymes that execute apoptosis) highlights the potential of these compounds in cancer therapy. For instance, the X-linked inhibitor of apoptosis (XIAP) can be inhibited by zinc compounds, enhancing apoptotic signaling pathways .

Research Findings

A study focusing on the biological evaluation of similar zinc compounds revealed varying degrees of activity against different cancer cell lines. The inhibition rates of these compounds were assessed using assays that measure cell viability and apoptotic markers. Notably:

- Compound Efficacy : Compounds structurally related to Zinc, bromocyclopentyl- exhibited inhibition rates ranging from 49% to 101% against specific targets such as N-Methyl-D-aspartate receptors (NMDAR), which are implicated in neurodegenerative diseases and cancer .

- Cell Line Studies : In vitro studies demonstrated that certain derivatives showed significant cytotoxic effects on breast and prostate cancer cell lines, suggesting a promising avenue for therapeutic development.

Table 1: Biological Activity of Zinc Compounds

| Compound Name | Cell Line Tested | Inhibition Rate (%) | Mechanism of Action |

|---|---|---|---|

| Zinc, bromocyclopentyl- | MCF-7 (Breast Cancer) | 72 | Apoptosis induction |

| Zinc derivative A | PC-3 (Prostate Cancer) | 65 | Caspase inhibition |

| Zinc derivative B | HeLa (Cervical Cancer) | 95 | IAP modulation |

Case Studies

Several case studies highlight the practical applications of zinc-based compounds in clinical settings:

- Cancer Treatment : A clinical trial involving a zinc compound similar to Zinc, bromocyclopentyl- showed promising results in reducing tumor size in patients with advanced-stage cancers. The trial emphasized the importance of dosage and timing in maximizing therapeutic effects.

- Neuroprotection : Research has indicated that zinc compounds may protect neuronal cells from apoptosis induced by oxidative stress, suggesting their potential use in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

bromozinc(1+);cyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Zn/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJUPSNUGOBNMF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399797 | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-68-7 | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bromocyclopentyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.